Di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate is a synthetic organic compound with significant relevance in medicinal chemistry. Its chemical structure features a bicyclic imidazo derivative, which contributes to its biological activity and potential applications in drug development. The compound is classified under imidazole derivatives, known for their diverse pharmacological properties.
The compound is cataloged under the CAS number 1421503-52-7 and has been referenced in various chemical databases and patent literature. It is commercially available through several suppliers, including AChemBlock and Sigma-Aldrich, which provide detailed specifications regarding its purity (95%) and molecular formula (C16H25N3O4) .
Di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate belongs to the class of nitrogen-containing heterocycles. These compounds are often explored for their biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The synthesis of di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors containing both carboxylic acid and amine functionalities.
The synthesis typically starts with the formation of a key intermediate that undergoes cyclization to form the imidazo structure. The tert-butyl groups are introduced to enhance solubility and stability. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the cyclization process .
Di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate can participate in various chemical reactions typical of carboxylate esters and heterocycles. These include:
The reactivity of this compound is influenced by the presence of electron-withdrawing groups (the carbonyls) and electron-donating groups (the tert-butyls), which affect its electrophilic and nucleophilic character .
The mechanism of action for compounds like di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate often involves interaction with specific biological targets such as enzymes or receptors. These interactions can modulate physiological pathways leading to therapeutic effects.
Di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate is expected to be a solid at room temperature with good solubility in organic solvents due to its tert-butyl groups.
The compound's chemical properties include:
Detailed analyses such as NMR spectroscopy or mass spectrometry are typically employed for characterization but are not universally reported .
Di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate has potential applications in:
Further exploration into its pharmacological properties could reveal additional therapeutic applications in fields such as oncology or neurology .
The synthesis of imidazo[4,5-c]pyridine scaffolds frequently employs hydrazine derivatives as pivotal building blocks due to their bifunctional reactivity. A nitrogen dianion strategy enables selective alkylation of protected hydrazines, which is critical for constructing asymmetrically substituted intermediates. tert-Butyl 2-phenylhydrazinecarboxylate undergoes double deprotonation with n-butyllithium in tetrahydrofuran at −78°C, generating a stable dianion that reacts regioselectively with alkyl halides. This method achieves monoalkylation without competitive dialkylation byproducts, providing substituted hydrazines in high yields (75–92%) [4] [8]. Subsequent cyclization with 4-ketopyridine derivatives forms the dihydroimidazopyridine core. The tert-butoxycarbonyl (Boc) group serves dual roles: it facilitates dianion formation and later functions as one of the tert-butyl ester precursors in the target molecule [4].
Table 1: Dianion Alkylation Efficiency with Different Halides
Hydrazine Precursor | Alkyl Halide | Reaction Time (h) | Yield (%) |
---|---|---|---|
PhNHNHBoc | Methyl iodide | 2 | 92 |
PhNHNHBoc | Benzyl bromide | 3 | 88 |
BocNHNHBoc | Allyl chloride | 4 | 75 |
Palladium and copper catalysts enable efficient carbon-nitrogen bond formation between halogenated pyridines and hydrazine derivatives. For imidazo[4,5-c]pyridine synthesis, copper(I) oxide catalyzes the coupling of 4-chloro-3-nitropyridine with tert-butyl carbazate, achieving 85% yield under ligand-free conditions in N,N-dimethylformamide at 80°C [8]. This method tolerates electrophilic functional groups (e.g., ketones, esters) incompatible with organolithium approaches. Cyclization of the coupled product follows via reduction of the nitro group and spontaneous intramolecular amination. Alternatively, palladium-catalyzed amination using BrettPhos precatalyst permits coupling at sterically hindered sites, crucial for introducing the second Boc group at the N5 position [1] [8]. Catalyst selection dictates regioselectivity: copper favors primary amine coupling, while palladium accommodates secondary amines.
Ring-closing condensation to form the imidazo[4,5-c]pyridine core requires precise solvent and temperature control. Zinc triflate (30 mol%) in methanol at 67°C optimally facilitates the reaction between 3,4-diaminopyridine and aldehydes, yielding 2-substituted derivatives (44–67%). Lower temperatures (25–30°C) in methanol result in incomplete reactions (<20% yield after 36 hours), while polar aprotic solvents like dimethylformamide promote degradation [7]. For dihydro derivatives, hydrogenation catalysts (Pd/C) in ethanol at 50 psi selectively saturate the 6,7-bond without cleaving Boc groups. Microwave-assisted condensation significantly reduces reaction times from 12 hours to 30 minutes while maintaining yields >60% [1].
Table 2: Solvent Effects on Imidazopyridine Cyclization
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Methanol | 67 | 12 | 53 |
Ethanol | 80 | 12 | 21 |
Tetrahydrofuran | 68 | 15 | <5 |
Water | 100 | 20 | Incomplete |
Di-Boc protection employs either (a) sequential esterification or (b) one-step di-tert-butyl dicarbonate (Boc₂O) reactions. Method (a): The mono-Boc intermediate is generated using Boc₂O (1.1 equiv) in dichloromethane with triethylamine, followed by second Boc introduction via tert-butyl trifluoroacetate to avoid symmetric urea formation [5] [8]. Method (b): Boc₂O (2.5 equiv) with 4-dimethylaminopyridine catalyst in acetonitrile at 50°C installs both groups concurrently (70% yield). Critical to success is the use of bis(trifluoromethanesulfonyl)imide as a catalyst, which accelerates esterification in tert-butyl acetate without epimerizing chiral centers [5]. Deprotection studies confirm Boc stability toward nucleophiles (e.g., Grignard reagents) but vulnerability to trifluoroacetic acid (0°C, 30 min).
Acid-base extraction isolates the crude product from reaction matrices by exploiting pH-dependent solubility. The imidazopyridine nitrogen (pKₐ ≈ 5.2) is protonated at pH < 3, rendering it water-soluble, while impurities remain organic-soluble. Subsequent basification (pH 10) precipitates the free base [3] [6]. Silica chromatography with ethyl acetate/hexane (1:3) separates di-Boc isomers, with Rꜰ values differing by 0.2. Recrystallization from ethanol/water (4:1) yields analytically pure crystals (>99% by HPLC), leveraging the compound’s low solubility in aqueous ethanol [3] [9]. Final yields average 65–78% after three purification stages: extraction, chromatography, and crystallization.
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: